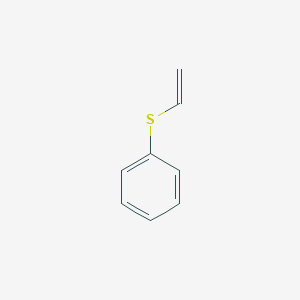

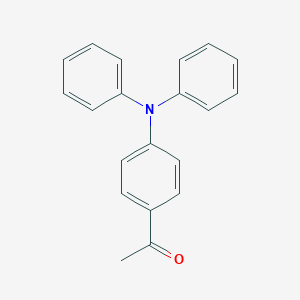

1-(4-(二苯胺基)苯基)乙酮

描述

The compound 1-(4-(Diphenylamino)phenyl)ethanone is a chemical entity that has been the subject of various studies due to its interesting structural and electronic properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds which can be used to infer some aspects of 1-(4-(Diphenylamino)phenyl)ethanone.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions and characterizations by techniques such as NMR, IR, and UV-Vis spectroscopy. For instance, the synthesis of a Schiff base compound is described, which is characterized by various spectroscopic techniques . Similarly, another compound was synthesized using piperonal and characterized by NMR, elemental analysis, and UV-Vis spectroscopy . These methods are likely applicable to the synthesis and characterization of 1-(4-(Diphenylamino)phenyl)ethanone.

Molecular Structure Analysis

The molecular structure of these compounds is often determined using single-crystal X-ray diffraction, which provides detailed information about the geometry of the molecule . The geometry optimization and the nature of hydrogen bonding can be investigated using computational methods such as DFT calculations . These techniques would be essential in analyzing the molecular structure of 1-(4-(Diphenylamino)phenyl)ethanone.

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from studies on their electronic transitions, spectral features, and electrostatic potential (ESP) analysis . ESP analysis, in particular, helps visualize the charge distribution on the molecule and identify reactive sites . The understanding of HOMO-LUMO energies and molecular electrostatic potential regions provides insights into possible sites for electrophilic and nucleophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The vibrational spectra and HOMO-LUMO analysis provide information on the electronic properties and potential reactivity . The solvent-dependent UV-Vis spectra can reveal information about tautomerism and the stability of different forms of the molecule . These analyses would be relevant to understanding the properties of 1-(4-(Diphenylamino)phenyl)ethanone.

科学研究应用

合成和形成

- 1-(4-(二苯胺基)苯基)乙酮在特定条件下会发生化学转化。例如,在水-乙醇溶液中加热1-苯基-2-(苯胺基)乙酮与碳酸钾反应,会生成(Z)-1,4-二苯基-2-苯胺基-2-丁烯-1,4-二酮,这是初始氨基酮与其氧化产物(Akimova et al., 2004)反应的产物。

生物医学研究

- 1-(4-(二苯胺基)苯基)乙酮衍生物在生物医学研究中显示出潜力。例如,合成的二芳基和三芳基腙衍生物已被评估其作为雌激素受体调节剂的潜力,表现出显著的抗植入、子宫增生、抗子宫增生、抗癌和抗微生物活性(Pandey et al., 2002)。

光学和非线性光学性质

- 整合了4-二苯胺基-苯基单元的新型有机共轭分子已被开发,展示出可逆酸媒变色和非线性光学(NLO)行为等有趣性质。这些结构显示出在光电子器件中的应用潜力(Xu et al., 2015)。

电化学表征

- 1-(4-(二苯胺基)苯基)乙酮衍生物的电化学性质对染料应用至关重要。对一种新合成的偶氮染料衍生物的研究显示出在电化学行为和电催化效应方面取得了有希望的结果,突显了它们在各种工业应用中的潜力(Surucu et al., 2016)。

抗微生物活性

- 从1-(4-(二苯胺基)苯基)乙酮衍生的杂环化合物已被合成并用于抗微生物活性测试。利用1-(2-羟基-3,5-双((3-亚硫代噻唑-5-基)氨基)苯基)乙酮的这些化合物,由于其对各种细菌菌株的有效性,显示出在制药和药物研究中的潜力(Wanjari, 2020)。

晶体结构分析

- N-[(E)-3,3-二苯基丙-2-烯基亚甲基]-1-(4-氨基苯基)乙酮的晶体结构提供了关于其分子构型的见解,这对于理解其反应性和在各种化学过程中的潜在应用至关重要(Khalaji et al., 2008)。

催化和不对称还原

- 1-(4-(二苯胺基)苯基)乙酮衍生物已被用于催化,特别是在酮的不对称还原中。这项研究有助于发展合成化学中的新方法论(Thvedt et al., 2011)。

光学增益和LED应用

- 研究了类似1-(4'-(二苯胺基)-[1,1'-联苯]-4-基)乙酮的共轭化合物由于自发辐射而产生的光学增益系数,揭示了在激光和LED技术中的潜在应用(Henari & El-Deeb, 2017)。

安全和危害

“1-(4-(Diphenylamino)phenyl)ethanone” is an organic compound that is generally toxic and irritant . It is recommended to wear protective gloves, goggles, and other personal protective equipment during use to avoid contact with skin and eyes . Waste items should be properly preserved and disposed of to avoid environmental pollution .

未来方向

“1-(4-(Diphenylamino)phenyl)ethanone” is commonly used as an intermediate in organic synthesis . It has certain applications in the field of medicine, and can be used as a synthetic raw material for certain drugs . In addition, it can also be used for the preparation of dyes, pigments, and solvents . Future research may focus on exploring its potential applications in various fields.

属性

IUPAC Name |

1-[4-(N-phenylanilino)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO/c1-16(22)17-12-14-20(15-13-17)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBZHEMVWXFWIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602546 | |

| Record name | 1-[4-(Diphenylamino)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Diphenylamino)phenyl)ethanone | |

CAS RN |

1756-32-7 | |

| Record name | 1-[4-(Diphenylamino)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

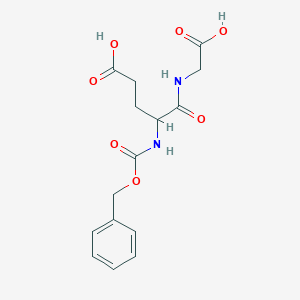

![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)